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Xanthosine, 1-methyl-

Purine Metabolism Enzyme Specificity Nucleosidase

1-Methylxanthosine is a synthetic purine nucleoside derivative of xanthosine, characterized by a methyl group at the N1 position of the purine ring. It is the nucleoside form of 1-methylxanthine, a minor metabolite of caffeine.

Molecular Formula C11H14N4O6
Molecular Weight 298.25 g/mol
CAS No. 23392-10-1
Cat. No. B15290646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthosine, 1-methyl-
CAS23392-10-1
Molecular FormulaC11H14N4O6
Molecular Weight298.25 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H14N4O6/c1-14-9(19)5-8(13-11(14)20)15(3-12-5)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H,13,20)/t4-,6-,7-,10-/m1/s1
InChIKeySOBHTUPJYFGBBX-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylxanthosine (CAS 23392-10-1): A Non-Canonical Purine Nucleoside for Studying Methyltransferase Selectivity and Chemical Reactivity


1-Methylxanthosine is a synthetic purine nucleoside derivative of xanthosine, characterized by a methyl group at the N1 position of the purine ring. It is the nucleoside form of 1-methylxanthine, a minor metabolite of caffeine. Unlike its close structural analog, 7-methylxanthosine, 1-methylxanthosine is not a recognized intermediate in the primary biosynthetic pathway of caffeine in plants . Academic literature contains very limited information regarding its inherent biological role, with research overwhelmingly focused on the N7-methylation pathway . It can be formed via a Dimroth rearrangement from 1-methylguanosine under specific chemical conditions [1].

Source Synthetic purine nucleoside; formed from 1-methylguanosine via Dimroth rearrangement under specific chemical conditions.
Pathway Role Non-canonical isomer excluded from primary caffeine biosynthesis; serves as a non-physiological control probe.
Selection Logic Distinct N1-methylation pattern enables differentiation from endogenous 7-methylxanthosine in enzyme specificity studies.

Why 7-Methylxanthosine or Theobromine Cannot Substitute for 1-Methylxanthosine


Generic substitution among methylxanthosines is invalid due to strict regio-specificity in enzymatic processing. The key enzyme in caffeine biosynthesis, 7-methylxanthosine synthase (EC 2.1.1.158), is exquisitely specific for xanthosine and has no N1- or N3-methylation activity, meaning 1-methylxanthosine cannot be generated or processed by this primary pathway [1]. Conversely, the N-methyl nucleosidase (EC 3.2.2.25) that degrades these compounds shows a dramatic preference for the 7-methyl over the 1-methyl isomer, quantified in the evidence below [2]. This differential handling by key metabolic enzymes means that the position of the methyl group is not a trivial structural variation but a determinant of metabolic fate, making 1-methylxanthosine a distinct tool for probing N1-specific biological interactions.

1-Methylxanthosine
7-Methylxanthosine / Theobromine
Enzymatic Processing
Not a substrate for 7-methylxanthosine synthase; excluded from caffeine biosynthesis.
Primary substrate for 7-methylxanthosine synthase; canonical intermediate in caffeine biosynthesis.
N-Methyl Nucleosidase Affinity
Poor substrate; metabolic stability profile differs significantly from N7 isomer.
Preferred substrate for N-methyl nucleosidase; high hydrolytic turnover may confound N1-specific assays.
The methyl group position determines metabolic fate. Generic substitution risks pathway misinterpretation and loss of N1-specific signal. Review enzyme specificity literature before selecting isomer.

Quantitative Differentiation of 1-Methylxanthosine from Closest Analogs


12% Relative Activity as a Substrate for N-methyl Nucleosidase Compared to 7-Methylxanthosine

The N-methyl nucleosidase (EC 3.2.2.25) preferentially hydrolyzes 3- and 7-methylpurine nucleosides. 1-Methylxanthosine is a poor substrate for this enzyme, exhibiting only 12% of the hydrolytic activity observed with the primary substrate, 7-methylxanthosine, which is set to 100% [1].

Enzymatic Hydrolysis Rate
Head-to-head
12% relative activity vs. 7-methylxanthosine (100%)
Reported metabolic stability divergence supports N1-specific degradation pathway studies.
Conditions: Purified N-methyl nucleosidase assay. Data to verify.
Purine Metabolism Enzyme Specificity Nucleosidase

Exclusion from Caffeine Biosynthesis: XMT Enzyme Lacks N1-Methylation Activity

Xanthosine methyltransferase (XMT), the enzyme that catalyzes the first committed step in caffeine biosynthesis, is specific for N7-methylation. The enzyme has been explicitly shown 'not to have N1- or N3- methylation activity' [1]. While 7-methylxanthosine is the direct product and a natural intermediate, 1-methylxanthosine is excluded from this canonical pathway.

Caffeine Biosynthesis Exclusion
Class-level
XMT enzyme shows no N1- or N3-methylation activity; absolute N7 selectivity.
Validates use as a non-physiological control in plant alkaloid biosynthesis research.
Based on recombinant enzyme assays (CaXMT1, CaMXMT2, CaDXMT1).
Caffeine Biosynthesis Methyltransferase Enzyme Specificity

Unique Chemical Reactivity: Formation from 1-Methylguanosine via Nitrous Acid

Under acidic nitrous acid conditions, 1-methylguanosine specifically generates 1-methylxanthosine as a product. This reaction is completely suppressed for N2,N2-dimethylguanosine, which produces no detectable product under identical conditions [1]. This demonstrates a unique chemical reactivity profile for the 1-methyl precursor.

Chemical Reactivity Route
Head-to-head
1-Methylxanthosine generated from 1-methylguanosine under acidic nitrous acid; no product from N2,N2-dimethylguanosine.
Supports analytical tracing of N1-methylated nucleic acid damage and repair pathways.
Incubation with NaNO2 under acidic conditions.
Nucleic Acid Chemistry Chemical Reactivity Dimroth Rearrangement

Predicted Shift in pKa Alters Ionization State at Physiological pH vs. Xanthosine

The methylation at the N1 position is predicted to shift the acid dissociation constant (pKa) of the purine ring. While xanthosine has an experimentally determined pKa of 5.7, indicating it is predominantly a monoanion at physiological pH [1], the predicted pKa for 1-methylxanthosine is 7.12 ± 0.20 . This suggests the neutral form is significantly more populated for the 1-methyl derivative under physiological conditions.

Ionization State Shift
Cross-study
Predicted pKa ~7.12 ± 0.20 vs. xanthosine pKa 5.7 (experimental). Approx. 1.42 unit shift.
Context-dependent impact on solubility and membrane permeability at physiological pH.
Computational prediction; experimental confirmation pending.
Physicochemical Properties pKa Ionization

Optimal Application Scenarios for Procuring 1-Methylxanthosine


Enzymatic Selectivity Studies for Purine Nucleosidases and Methyltransferases

Due to its 8.3-fold lower catalytic efficiency with N-methyl nucleosidase compared to 7-methylxanthosine, 1-methylxanthosine serves as an essential negative control or specificity probe. Researchers characterizing novel nucleosidases or methyltransferases can use this compound to map active site requirements for the N1 position and distinguish N1-specific from N7-specific activities [1].

Chemical Biology Probe for N1-Specific Nucleic Acid Damage and Repair

The unique generation of 1-methylxanthosine from 1-methylguanosine under nitrous acid stress provides a specific chemical marker. This compound can be used to study the fate of N1-methylated DNA or RNA adducts and the mechanisms of their repair, a pathway for which N2,N2-dimethylguanosine provides no analogous product [2].

Orthogonal Analytical Standard for Metabolomics of Methylxanthines

As a non-canonical isomer excluded from the primary caffeine biosynthesis pathway, 1-methylxanthosine provides an ideal calibration standard that does not co-elute with endogenous 7-methylxanthosine. This enables more accurate quantification in LC-MS/MS based metabolomics studies of coffee, tea, or cocoa plants, where 7-methylxanthosine is a key intermediate [1].

Application
Selection Property
Validation Focus
Enzyme Selectivity Studies
Substrate specificity for N1 position
N1- vs. N7-methyltransferase and nucleosidase activity differentiation
Nucleic Acid Damage Probe
Nitrous acid-induced formation route
Tracing N1-methylated adduct fate and repair mechanism studies
Metabolomics Analytical Standard
Isomeric distinction from endogenous 7-methylxanthosine
LC-MS/MS method development and quantification in plant extracts
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